molecular formula C35H33F3N8O3 B12396717 TRK Inhibitor 7d

TRK Inhibitor 7d

Cat. No.: B12396717
M. Wt: 670.7 g/mol
InChI Key: BGQOUQWQPRPBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Type II TRK Inhibitor 1 is a compound designed to inhibit the activity of tropomyosin receptor kinases (TRKs). These kinases, including TRKA, TRKB, and TRKC, are involved in various cellular processes such as growth, differentiation, and survival. Aberrant activation of TRKs is associated with several cancers, making them a significant target for anticancer drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Type II TRK Inhibitor 1 involves multiple steps, starting with the preparation of key intermediates. For instance, one synthetic route includes the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group using PMB-Cl to produce the key intermediate . Further steps involve the reaction of meta-aminobenzoic acid with morpholine to produce another intermediate, which is then coupled with the protected pyrazolo[3,4-b]pyridine derivative .

Industrial Production Methods: Industrial production of Type II TRK Inhibitor 1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Type II TRK Inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Type II TRK Inhibitor 1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Type II TRK Inhibitor 1 is unique due to its ability to bind to the xDFG motif and its extended occupancy of TRK proteins, leading to prolonged inhibition. This makes it particularly effective against TRK mutations that confer resistance to other inhibitors .

Properties

Molecular Formula

C35H33F3N8O3

Molecular Weight

670.7 g/mol

IUPAC Name

5,18-dimethyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-14-oxo-9-oxa-15,18,23,25,26-pentazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide

InChI

InChI=1S/C35H33F3N8O3/c1-22-20-45(21-41-22)28-16-25(35(36,37)38)15-26(17-28)42-34(48)30-18-29-14-24(23(30)2)7-8-27-19-40-31-9-10-32(43-46(27)31)44(3)12-11-39-33(47)6-4-5-13-49-29/h9-10,14-21H,4-6,11-13H2,1-3H3,(H,39,47)(H,42,48)

InChI Key

BGQOUQWQPRPBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC4=CC(=C3C)C#CC5=CN=C6N5N=C(C=C6)N(CCNC(=O)CCCCO4)C)C(F)(F)F

Origin of Product

United States

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